4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as BBFO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BBFO is a heterocyclic compound that contains both an oxazole and a benzylidene group, which makes it a versatile compound for various applications.
Mechanism of Action
The mechanism of action of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act by inhibiting enzymes involved in various cellular processes. 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit potent antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to exhibit potent antitumor activity against various cancer cell lines. 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is a versatile compound that can be easily synthesized in the laboratory with a high yield. 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit potent biological activities, which makes it a promising candidate for various applications. However, the mechanism of action of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for the study of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one. One potential direction is the development of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one-based drugs for the treatment of various diseases, including cancer and inflammation. Another potential direction is the study of the structure-activity relationship of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one to identify more potent analogs. The use of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one in combination with other drugs is also a potential direction for future research. Finally, the study of the pharmacokinetics and toxicology of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is necessary to evaluate its safety and efficacy for clinical use.
In conclusion, 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one exhibits potent biological activities, including antimicrobial, antitumor, and anti-inflammatory activities. The synthesis of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is simple and yields a high amount of the compound. However, the mechanism of action of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, which limits its potential applications. Future research should focus on the development of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one-based drugs, the study of its structure-activity relationship, and the evaluation of its pharmacokinetics and toxicology.
Scientific Research Applications
4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antimicrobial, antitumor, and anti-inflammatory activities. 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
(4Z)-4-[(4-bromophenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-12-6-4-10(5-7-12)8-14-16(20)21-15(19-14)11-2-1-3-13(18)9-11/h1-9H/b14-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXYVKCZWRNVLW-ZSOIEALJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=N/C(=C\C3=CC=C(C=C3)Br)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(4-Bromophenyl)methylidene]-2-(3-fluorophenyl)-4,5-dihydro-1,3-oxazol-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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